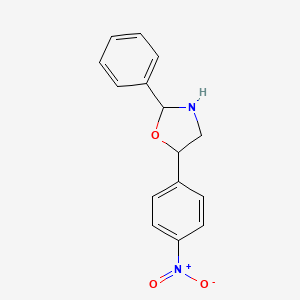
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with phenylglycinol in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Hydrolysis: The oxazolidine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 5-(4-aminophenyl)-2-phenyl-1,3-oxazolidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-nitrobenzaldehyde and phenylglycinol.
Scientific Research Applications
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxazolidine ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-nitrophenyl)-2-methyl-1,3-oxazolidine: Similar structure but with a methyl group instead of a phenyl group.
5-(4-nitrophenyl)-2-ethyl-1,3-oxazolidine: Similar structure but with an ethyl group instead of a phenyl group.
5-(4-nitrophenyl)-2-isopropyl-1,3-oxazolidine: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine is unique due to the presence of both a nitrophenyl and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with various targets and undergo specific chemical transformations.
Properties
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-16-15(20-14)12-4-2-1-3-5-12/h1-9,14-16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTFJJZWCRZHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
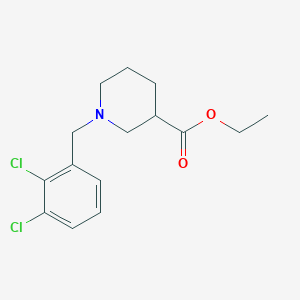
![N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4920185.png)
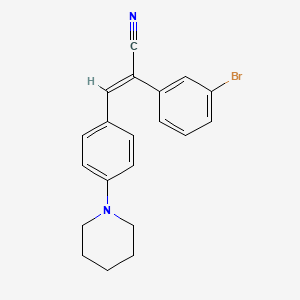
![11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920204.png)
![methyl 2-({N-[(4-methoxyphenyl)carbonyl]glycyl}amino)benzoate](/img/structure/B4920207.png)
![2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE](/img/structure/B4920223.png)
![4-[4-(4-chloro-2,3-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920224.png)

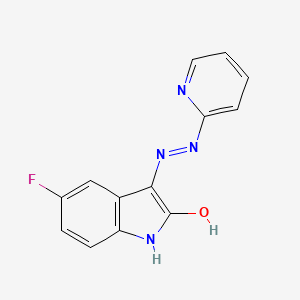
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4920249.png)
![methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B4920254.png)
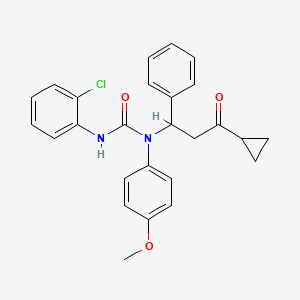
![methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B4920285.png)
![4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4920293.png)
